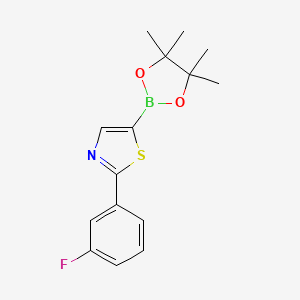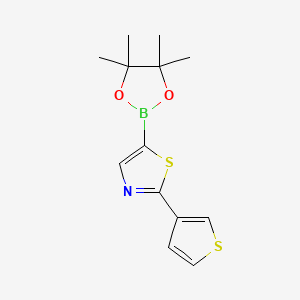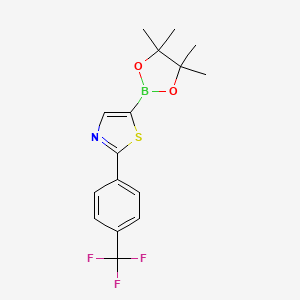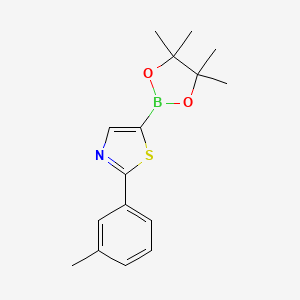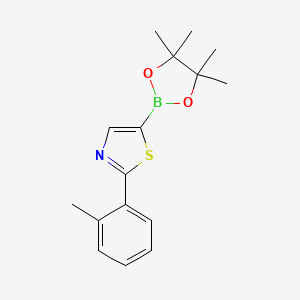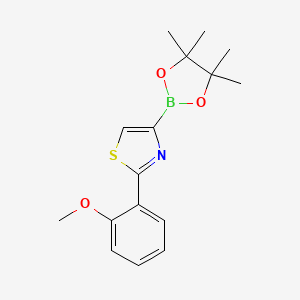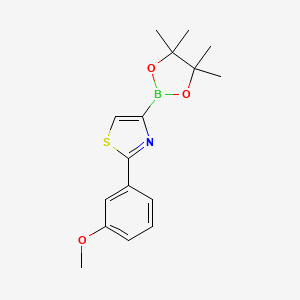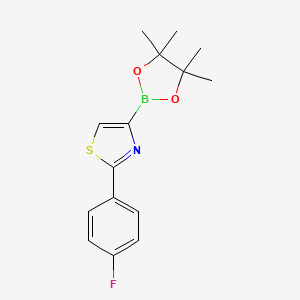
2-(4-Tolyl)thiazole-5-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Tolyl)thiazole-5-boronic acid pinacol ester (TTPB) is a boronic acid ester that has been investigated for its potential use in a variety of scientific research applications. It is a relatively new compound, first synthesized in 2017, and is gaining popularity due to its unique properties and wide range of potential applications.
Aplicaciones Científicas De Investigación
2-(4-Tolyl)thiazole-5-boronic acid pinacol ester has a wide range of potential applications in scientific research. It has been used as a catalyst in the synthesis of various molecules, including heterocyclic compounds, amino acids, and peptides. It has also been used in the synthesis of bioactive compounds, such as inhibitors of the enzyme caspase-3. In addition, this compound has been used in the synthesis of polymers and materials for drug delivery.
Mecanismo De Acción
2-(4-Tolyl)thiazole-5-boronic acid pinacol ester is a boronic acid ester, meaning it contains both a boron atom and an ester group. The boron atom is able to form a strong bond with the oxygen atom of the ester group, creating a highly stable structure. This bond is responsible for the compound’s ability to catalyze the synthesis of a wide range of molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme caspase-3, which is involved in apoptosis, or programmed cell death. In addition, it has been shown to increase the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(4-Tolyl)thiazole-5-boronic acid pinacol ester in lab experiments has several advantages. It is easy to synthesize, and the reaction is fast and efficient. In addition, it is highly stable and does not require the use of toxic solvents. However, there are also some limitations to its use. It is not suitable for large-scale production, as the reaction is not easily scaled up. In addition, the reaction is sensitive to moisture, so special precautions must be taken to ensure the reaction is carried out in a dry environment.
Direcciones Futuras
2-(4-Tolyl)thiazole-5-boronic acid pinacol ester has a wide range of potential applications in scientific research, and there is still much to be explored. Potential future directions include the use of this compound in the synthesis of other bioactive compounds, such as inhibitors of kinases or proteases. In addition, further research could be done to explore the potential of this compound as a drug delivery system. Finally, this compound could be used to develop new materials with unique properties, such as materials that are heat-resistant or water-resistant.
Métodos De Síntesis
2-(4-Tolyl)thiazole-5-boronic acid pinacol ester is synthesized through a three-step process, beginning with the reaction of 4-tolylthiazole with boronic acid pinacol ester (BAPE). This reaction is carried out in an aqueous solution of acetic acid at room temperature. The resulting compound is then reacted with ethyl bromoacetate in an aqueous solution of sodium hydroxide, forming a boronate ester. Finally, the boronate ester is reacted with sodium hydride to yield this compound.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2S/c1-11-6-8-12(9-7-11)14-18-10-13(21-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGRMLLFSYZSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


